2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide
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Overview
Description
2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro, methyl, and phenyl group, along with a sulfanyl linkage to an N,N-dimethylacetamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-5-methylphenyl and 2-aminopyrimidine.
Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions using reagents like thionyl chloride and methyl iodide.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-pyrimidine derivative with N,N-dimethylacetamide under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A pyrimidine derivative with similar structural features but different functional groups.
2-Chloro-5-methylphenol: Another compound with a chloro and methyl substitution but lacking the pyrimidine ring.
Uniqueness: 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide is unique due to its specific combination of functional groups and the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(5-chloro-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10-13(16)15(21-9-12(20)19(2)3)18-14(17-10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQNAMHWPXAOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCC(=O)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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